5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide
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Overview
Description
5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of fluorine and pyridine rings in its structure suggests it may exhibit unique biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the pyridine ring.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone group can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidinone derivative reacts with the fluorinated pyridine intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidinone moiety.
Reduction: Reduced forms of the carboxamide group, potentially leading to amines.
Substitution: Substituted pyridine derivatives where the fluorine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study the interactions of fluorinated pyridines with biological macromolecules. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide could be investigated for its therapeutic potential. The presence of fluorine often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide is not fully elucidated. it is likely to interact with specific molecular targets such as enzymes or receptors due to its structural features. The fluorine atom may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the pyridine and pyrrolidinone rings may facilitate interactions with aromatic or polar residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]methyl}pyridine-3-carboxamide
- 5-chloro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide
- 5-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide
Uniqueness
The unique aspect of 5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more suitable for drug development.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique structure and properties make it a valuable candidate for further study and application in medicinal chemistry, biology, and industrial processes.
Properties
IUPAC Name |
5-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-13-5-12(8-19-9-13)16(23)20-7-11-4-14(10-18-6-11)21-3-1-2-15(21)22/h4-6,8-10H,1-3,7H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIHFQIAHJFSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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